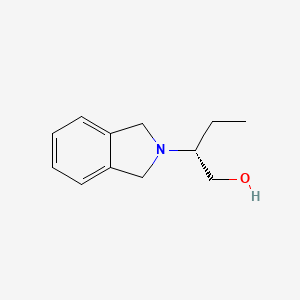

(R)-2-(Isoindolin-2-yl)butan-1-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-12(9-14)13-7-10-5-3-4-6-11(10)8-13/h3-6,12,14H,2,7-9H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAAQVONYOTBGB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)N1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (R)-2-(Isoindolin-2-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral organic compound featuring an isoindoline moiety linked to a butanol backbone.[1] This structure suggests potential applications in medicinal chemistry and organic synthesis, leveraging the biological activities associated with the isoindoline scaffold and the reactive hydroxyl group. This technical guide provides a comprehensive overview of its chemical and physical properties, hypothesized synthesis and purification methods, spectroscopic characteristics, potential biological activities, and safety information. While specific experimental data for this exact molecule is limited in publicly available literature, this guide compiles information from analogous compounds and general chemical principles to serve as a valuable resource for researchers.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| IUPAC Name | (2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol | [1] |

| CAS Number | 135711-18-1 | [1] |

| Appearance | Predicted to be a solid or oil | - |

| Melting Point | 56-61 °C | [1] |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in polar organic solvents and sparingly soluble in water. | [1] |

| Specific Optical Rotation | -16° to -20° (c=1.3 in ethanol at 20°C) | [1] |

Synthesis and Purification

Hypothesized Synthesis Protocol: Asymmetric Synthesis

The synthesis would likely involve a two-step process: the asymmetric synthesis of (R)-2-aminobutan-1-ol followed by N-alkylation with a suitable isoindoline precursor.

Step 1: Asymmetric Synthesis of (R)-2-aminobutan-1-ol

A common method for preparing chiral amino alcohols is the reduction of the corresponding chiral amino acid.

-

Reaction: Reduction of (R)-2-aminobutanoic acid.

-

Reagents: Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent.

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Procedure:

-

(R)-2-aminobutanoic acid is slowly added to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

The reaction mixture is then refluxed for several hours to ensure complete reduction.

-

After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure to yield crude (R)-2-aminobutan-1-ol.

-

Step 2: N-Alkylation of Isoindoline

The synthesized chiral amino alcohol can then be used to alkylate isoindoline.

-

Reaction: Nucleophilic substitution of a leaving group on a 1,2-bis(halomethyl)benzene derivative by (R)-2-aminobutan-1-ol.

-

Reagents: 1,2-bis(bromomethyl)benzene, (R)-2-aminobutan-1-ol, and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Procedure:

-

To a solution of 1,2-bis(bromomethyl)benzene in acetonitrile, triethylamine and (R)-2-aminobutan-1-ol are added.

-

The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude product.

-

Purification Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Purification of the final product to separate the desired (R)-enantiomer from any racemic mixture and other impurities would likely be achieved using chiral HPLC.

-

Stationary Phase: A chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptide-based columns are commonly used for separating enantiomers of compounds with amine and alcohol functionalities.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic compounds.

-

Detection: UV detection at a wavelength where the aromatic isoindoline moiety absorbs (e.g., ~254 nm).

-

General Procedure:

-

The crude product is dissolved in a small amount of the mobile phase.

-

The solution is injected onto the chiral HPLC column.

-

An isocratic elution is performed with the optimized mobile phase composition.

-

Fractions corresponding to the peak of the desired (R)-enantiomer are collected.

-

The solvent is evaporated from the collected fractions to yield the purified product.

-

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoindoline ring, the benzylic protons of the isoindoline, the protons of the butanol chain, and a broad singlet for the hydroxyl proton. The chirality of the molecule will likely result in diastereotopic protons for the benzylic CH₂ groups, leading to more complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the aromatic carbons, the benzylic carbons, and the carbons of the butanol side chain.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.[1]

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

C-N stretching vibrations around 1200-1350 cm⁻¹.

-

C-O stretching vibration of the primary alcohol around 1050 cm⁻¹.

Potential Biological Activities and Signaling Pathways

The isoindoline scaffold is present in a number of biologically active compounds, suggesting that this compound may also possess interesting pharmacological properties.

Anticancer Activity

Derivatives of isoindoline have demonstrated potential as anticancer agents. The proposed mechanisms of action for some isoindoline-containing compounds involve the induction of apoptosis and necrosis in cancer cells.

A general experimental workflow to assess anticancer activity would involve:

-

Cell Viability Assays: Treating various cancer cell lines with the compound at different concentrations and measuring cell viability using assays like the MTT or XTT assay.

-

Apoptosis Assays: Investigating the induction of apoptosis using techniques such as flow cytometry with Annexin V/Propidium Iodide staining.

-

Mechanism of Action Studies: Further studies could explore the specific molecular targets and signaling pathways involved, such as the inhibition of specific kinases or effects on cell cycle regulation.

Neuroprotective Effects

Certain isoindoline derivatives have been suggested to have neuroprotective properties. The potential mechanisms could involve antioxidant effects, modulation of neurotransmitter systems, or interaction with specific receptors or enzymes in the central nervous system.

A potential signaling pathway that could be modulated by a neuroprotective compound is the Nrf2-ARE pathway, which is involved in the cellular response to oxidative stress.

Safety and Handling

Based on safety data for similar butanol and amine-containing compounds, this compound should be handled with care.

-

Hazards: May cause skin and eye irritation.[2][3][4] May cause respiratory irritation.[2][3][4] Flammable liquid and vapor are potential hazards for similar butanols.[2][3][4]

-

Precautions:

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a chiral molecule with potential for further investigation in the fields of medicinal chemistry and organic synthesis. This technical guide has provided a comprehensive overview of its known and predicted properties, along with hypothesized experimental protocols and potential biological activities. While specific experimental data for this compound is currently scarce, the information presented here, based on analogous structures and general chemical principles, should serve as a solid foundation for future research endeavors. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.

References

Technical Guide: Spectroscopic and Synthetic Overview of (R)-2-(Isoindolin-2-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral molecule featuring an isoindoline core, a structural motif present in various biologically active compounds. While specific, experimentally-derived spectroscopic data for this particular enantiomer is limited in publicly accessible literature, this guide provides a comprehensive overview of its known physical properties and projected spectroscopic characteristics based on analogous structures. Furthermore, a detailed, plausible experimental protocol for its synthesis is presented, alongside workflow diagrams to illustrate the synthetic and characterization processes. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | N/A |

| Molecular Weight | 191.27 g/mol | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Specific Optical Rotation | Not Reported | N/A |

| Predicted ¹H NMR | See Table 2 | N/A |

| Predicted ¹³C NMR | See Table 3 | N/A |

| Predicted IR Absorption | See Table 4 | N/A |

| Mass Spectrum (EI) | m/z (relative intensity): 191 [M]⁺, 160, 130, 118, 91 | N/A |

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar N-substituted isoindoline derivatives.[1][2][3][4][5] These predictions are intended to guide researchers in the characterization of this molecule.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.35 | m | 4H | Ar-H |

| ~ 4.20 | s | 4H | N-CH ₂-Ar |

| ~ 3.60 - 3.70 | m | 2H | CH ₂-OH |

| ~ 3.00 | m | 1H | N-CH |

| ~ 2.50 | br s | 1H | OH |

| ~ 1.50 - 1.70 | m | 2H | CH ₂-CH₃ |

| ~ 0.95 | t | 3H | CH₂-CH ₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Quaternary Ar-C |

| ~ 127 | Ar-C H |

| ~ 122 | Ar-C H |

| ~ 65 | C H₂-OH |

| ~ 60 | N-C H |

| ~ 55 | N-C H₂-Ar |

| ~ 25 | C H₂-CH₃ |

| ~ 10 | CH₂-C H₃ |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Broad | O-H stretch |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2960, 2870 | Strong | Aliphatic C-H stretch |

| ~ 1460 | Medium | C=C aromatic stretch |

| ~ 1100 | Strong | C-N stretch |

| ~ 1050 | Strong | C-O stretch |

Experimental Protocols

The following is a proposed synthetic protocol for this compound based on general methods for the N-alkylation of isoindoline.[6][7]

Synthesis of this compound

Materials:

-

Isoindoline

-

(R)-2-(bromomethyl)butan-1-ol (or a suitable chiral starting material that can be converted to this)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of isoindoline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add (R)-2-(bromomethyl)butan-1-ol (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Logical Relationship of Synthesis

This diagram shows the logical progression from starting materials to the final product.

Conclusion

This technical guide consolidates the available and predicted data for this compound, providing a foundational resource for researchers. The proposed synthetic protocol and expected spectroscopic data offer a starting point for the synthesis and characterization of this chiral isoindoline derivative. Further experimental work is necessary to validate these predictions and to explore the biological activities and potential applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoindoline synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of (R)-2-(Isoindolin-2-yl)butan-1-ol

This technical guide provides a comprehensive analysis of the predicted ¹H NMR spectrum of (R)-2-(Isoindolin-2-yl)butan-1-ol. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the expected spectral features of this molecule. The guide includes a summary of predicted quantitative data, a plausible experimental protocol for its synthesis, and a standard procedure for NMR data acquisition.

Predicted ¹H NMR Data

The prediction of the ¹H NMR spectrum for this compound is based on the analysis of its constituent parts: the isoindoline moiety and the (R)-2-butyl-1-ol side chain. The chemical shifts are influenced by the substitution of the amino group of the butanol fragment onto the isoindoline nitrogen, forming a tertiary amine. The predicted data is summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Ar-H | 7.20 - 7.35 | m | - | 4H |

| N-CH₂ (Isoindoline) | 4.20 | s | - | 4H |

| CH-OH | 3.60 - 3.70 | m | J = 5.5, 10.5 | 1H |

| CH₂-OH | 3.45 - 3.55 | m | J = 5.5, 10.5 | 1H |

| N-CH | ~ 2.80 | m | - | 1H |

| OH | Variable (broad) | s | - | 1H |

| CH₂ (ethyl) | 1.45 - 1.65 | m | J = 7.5 | 2H |

| CH₃ (ethyl) | 0.95 | t | J = 7.5 | 3H |

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the predicted proton assignments.

An In-depth Technical Guide to (R)-2-(Isoindolin-2-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 135711-18-1

This technical guide provides a comprehensive overview of (R)-2-(Isoindolin-2-yl)butan-1-ol, a chiral compound with potential applications in pharmaceutical and organic synthesis. Due to the limited availability of specific research on this molecule, this guide combines known data with established methodologies for related isoindoline derivatives and chiral alcohols to offer a thorough resource for researchers.

Chemical and Physical Properties

This compound is a chiral secondary alcohol containing an isoindoline moiety. The stereochemistry at the C2 position of the butanol chain is designated as (R).

| Property | Value | Reference |

| CAS Number | 135711-18-1 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| IUPAC Name | (2R)-2-(1,3-dihydro-2H-isoindol-2-yl)butan-1-ol | |

| Specific Optical Rotation | [α]²⁰_D = -18.0 (c=1, ethanol) |

Synthesis and Spectroscopic Data

A plausible synthetic route would involve the reaction of isoindoline with a chiral epoxide, (R)-1,2-epoxybutane, or the reductive amination of a suitable keto-alcohol precursor. Another common method for the synthesis of chiral alcohols is the asymmetric reduction of the corresponding ketone.

General Experimental Protocol for the Synthesis of Chiral Amino Alcohols via Epoxide Ring-Opening:

-

Reaction Setup: To a solution of isoindoline (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add (R)-1,2-epoxybutane (1.1 eq.).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the isoindoline ring (approx. 7.2-7.4 ppm), the benzylic protons of the isoindoline ring (a singlet or AB quartet around 4.0-4.5 ppm), the methine proton on the chiral center, the methylene protons of the butanol chain, the terminal methyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbons of the isoindoline ring, the chiral carbon bearing the nitrogen and hydroxyl groups, and the remaining carbons of the butanol chain. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, C-H stretching vibrations for aromatic and aliphatic groups, and C-N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ) and characteristic fragmentation patterns. |

Potential Biological and Pharmaceutical Applications

The isoindoline scaffold is a recognized "privileged structure" in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[2][3] Derivatives of isoindoline have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2]

The presence of a chiral alcohol functional group in this compound provides a site for further chemical modification and can be crucial for stereospecific interactions with biological targets. Chiral alcohols are important building blocks in the synthesis of many pharmaceuticals.[4][5]

Given the structural features of this compound, it could be investigated for, but not limited to, the following activities:

-

Enzyme Inhibition: The molecule could be a candidate for screening against various enzymes, where the isoindoline and chiral alcohol moieties could interact with the active site.

-

Receptor Binding: The compound could be tested for its affinity to various receptors, particularly in the central nervous system, given the neuroprotective potential of some isoindoline derivatives.

-

As a Chiral Building Block: This compound can serve as a valuable chiral intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Experimental Workflows and Signaling Pathways

As there is no specific research detailing the biological mechanism of action for this compound, a generalized workflow for screening and characterizing a novel compound with potential biological activity is presented below.

A generalized workflow for the discovery and preclinical development of a novel bioactive compound.

Given that some isoindoline derivatives exhibit anticancer properties, a potential signaling pathway to investigate could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for isoindoline-based compounds.

Conclusion

This compound is a chiral molecule with a scientifically significant scaffold that suggests potential for further investigation in drug discovery and as a building block in organic synthesis. While specific data on this compound is limited, this guide provides a foundational understanding based on the properties of related chemical classes. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential applications.

References

- 1. Buy this compound | 135711-18-1 [smolecule.com]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral alcohols: Significance and symbolism [wisdomlib.org]

Chiral Isoindoline Alcohols: A Technical Guide to Their Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Chiral isoindoline alcohols are emerging as a versatile class of compounds with significant potential in asymmetric synthesis and medicinal chemistry. Their rigid bicyclic structure, coupled with the stereogenic center bearing a hydroxyl group, makes them valuable as chiral ligands, auxiliaries, and key building blocks for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of the synthesis of chiral isoindoline alcohols and explores their current and potential applications, supported by quantitative data and detailed experimental protocols.

Synthesis of Chiral Isoindoline Alcohols

The enantioselective synthesis of chiral isoindoline scaffolds is a prerequisite for obtaining chiral isoindoline alcohols. A highly effective method involves the palladium-catalyzed asymmetric intramolecular allylic C–H amination of o-allylbenzylamines. This approach can deliver a range of enantioenriched isoindolines with excellent yields and enantioselectivities.[1][2] Subsequent hydroboration-oxidation of the allylic group furnishes the desired chiral isoindoline alcohol.

A representative synthetic pathway is the conversion of an enantioenriched isoindoline to its corresponding primary alcohol. This transformation proceeds with high yield and preserves the stereochemical integrity of the chiral center.[3]

Table 1: Synthesis of a Chiral Isoindoline Alcohol [3]

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Asymmetric C-H Amination | Pd(OAc)₂, Chiral Ligand, Oxidant, i-PrOH, 30°C | Chiral Isoindoline | up to 98 | up to 98 |

| 2 | Hydroboration-Oxidation | 1. 9-BBN, THF; 2. H₂O₂, NaOH | Chiral Isoindoline Alcohol | 87 | 95 |

Experimental Protocol: Synthesis of a Chiral Isoindoline Alcohol[3]

Step 1: Palladium-Catalyzed Asymmetric Intramolecular Allylic C–H Amination

A sealed tube is charged with Pd(OAc)₂ (10 mol%), a chiral phosphoramidite ligand (12 mol%), 2,5-di-tert-butyl-1,4-hydroquinone (1.0 equiv), and the corresponding amine (0.1 mmol) in isopropyl alcohol (1 mL). The tube is evacuated and backfilled with nitrogen three times. The reaction mixture is stirred at 30 °C. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Step 2: Hydroboration-Oxidation

To a solution of the enantioenriched chiral isoindoline in anhydrous THF is added 9-borabicyclo[3.3.1]nonane (9-BBN). The mixture is stirred at room temperature. Subsequently, an aqueous solution of NaOH and H₂O₂ is added, and the reaction is stirred. The product is then extracted and purified to yield the chiral isoindoline alcohol.

Applications in Asymmetric Catalysis

The structural rigidity and the presence of both a nitrogen atom and a hydroxyl group make chiral isoindoline alcohols excellent candidates for ligands in asymmetric catalysis. The hydroxyl group can be readily functionalized to coordinate with metal centers, while the chiral backbone induces enantioselectivity in the catalyzed reaction.

Ligands for Enantioselective Addition of Organozincs to Aldehydes

Chiral isoindolinyl alcohols have been successfully employed as ligands in the enantioselective addition of diethylzinc to aldehydes. This reaction is a fundamental C-C bond-forming reaction in organic synthesis, and the use of these ligands can lead to the formation of chiral secondary alcohols with high enantiomeric excess.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

| Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Isoindolinyl Alcohol/Ti(Oi-Pr)₄ | High | up to 99% |

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

A solution of the chiral isoindolinyl alcohol ligand in an anhydrous solvent (e.g., toluene) is prepared under an inert atmosphere. To this solution, Ti(Oi-Pr)₄ is added, followed by the aldehyde. The mixture is cooled, and a solution of diethylzinc is added dropwise. The reaction is stirred at low temperature until completion. The reaction is then quenched, and the product is extracted and purified to yield the chiral secondary alcohol.

Intermediates in Pharmaceutical Synthesis

The isoindoline and isoindolinone structural motifs are present in a number of approved drugs, highlighting the importance of these scaffolds in medicinal chemistry.[4][5][6] Chiral isoindoline alcohols are valuable intermediates for the synthesis of these and other novel drug candidates, as the introduction of a specific stereocenter is often crucial for biological activity and to minimize off-target effects.[1]

Precursors to Bioactive Isoindolinones

Chiral 3-hydroxyisoindolinones, which are closely related to chiral isoindoline alcohols, are key intermediates in the synthesis of potent bioactive molecules. For example, a chiral Brønsted acid-catalyzed asymmetric addition of thiols to in situ generated N-acyl ketimines from 3-hydroxyisoindolinones has been used to synthesize a known HIV-1 reverse transcriptase inhibitor. This demonstrates a plausible pathway for the application of chiral isoindoline alcohols in synthesizing complex, medicinally relevant molecules.

Table 3: Synthesis of an HIV-1 Reverse Transcriptase Inhibitor Precursor

| Starting Material | Catalyst | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

| 3-Hydroxyisoindolinone | Chiral Phosphoric Acid | N(acyl),S-acetal | up to 98 | up to 98.5:1.5 |

This synthetic strategy underscores the potential of chiral isoindoline alcohols as precursors to a wide range of biologically active compounds. The hydroxyl group can be oxidized to a ketone to form a 3-oxo-isoindoline (isoindolinone), which can then undergo various enantioselective transformations.

References

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Bis-indole chiral architectures for asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

A Technical Guide to (R)-2-(Isoindolin-2-yl)butan-1-ol and the Isoindoline Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral molecule belonging to the diverse and pharmacologically significant class of isoindoline derivatives. The isoindoline core, a bicyclic structure fusing a benzene ring with a five-membered nitrogen-containing ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in numerous natural products and clinically approved drugs, demonstrating a wide array of biological activities.[1][3] These include applications in treating multiple myeloma, leukemia, inflammation, hypertension, and obesity.[1] While specific research on this compound is limited, this guide will provide a comprehensive overview of the synthesis, potential pharmacological activities, and experimental methodologies based on the broader family of isoindoline-containing compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical class.

Physicochemical and Pharmacological Properties of Isoindoline Derivatives

Quantitative data for isoindoline derivatives are summarized in the tables below. These tables provide a comparative overview of the inhibitory activities and physicochemical properties of various analogs, offering insights into potential structure-activity relationships (SAR).

Table 1: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives [4]

| Compound | hCA I IC₅₀ (nM) | hCA I Ki (nM) | hCA II IC₅₀ (nM) | hCA II Ki (nM) |

| 2a | 75.73 ± 1.205 | 87.08 ± 35.21 | 231.00 ± 1.00 | 160.34 ± 46.59 |

| 2b | 48.96 ± 0.811 | 49.33 ± 11.02 | 108.00 ± 0.82 | 98.71 ± 22.87 |

| 2c | 24.36 ± 0.637 | 25.17 ± 6.94 | 48.20 ± 0.54 | 40.11 ± 11.23 |

| 2d | 33.15 ± 0.524 | 30.12 ± 10.14 | 67.50 ± 0.71 | 59.83 ± 15.33 |

| 2e | 18.78 ± 0.315 | 19.54 ± 5.32 | 25.40 ± 0.33 | 20.18 ± 6.47 |

| 2f | 11.24 ± 0.291 | 11.48 ± 4.18 | 13.02 ± 0.041 | 9.32 ± 2.35 |

| AAZ * | 250.00 | 436.20 | 12.10 | 93.53 |

*Acetazolamide (standard)

Table 2: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives [5]

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| I | 1.12 | > 50 |

| II | 4.35 | 35.21 |

| III | 12.84 | 21.24 |

| IV | 2.47 | > 50 |

| V | 8.23 | 45.33 |

| VI | 15.31 | > 50 |

Table 3: Anticancer Activity of Isoindole-1,3-dione Derivatives against A549-Luc Cells [6]

| Compound | Incubation Time (h) | IC₅₀ (µM) |

| 3 | 48 | 114.25 |

| 4 | 48 | 116.26 |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of isoindoline derivatives are crucial for reproducible research. Below are generalized protocols based on published literature for analogous compounds.

General Synthesis of N-Substituted Isoindoline-1,3-diones

This procedure describes a common method for synthesizing N-substituted phthalimides, a subclass of isoindolines.[7]

-

Reaction Setup: A mixture of phthalic anhydride (1 equivalent) and a primary amine (1 equivalent) is prepared in a suitable solvent such as benzene or toluene.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically several hours, with continuous stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., ethanol, diethyl ether) and can be further purified by recrystallization to yield the desired N-substituted isoindoline-1,3-dione.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][7]

Chiral Separation of Isoindoline Enantiomers

The separation of enantiomers is critical for evaluating the pharmacological activity of chiral drugs.[8] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used technique for this purpose.[9]

-

Column Selection: A suitable chiral stationary phase is selected based on the chemical properties of the analyte. Common CSPs include those based on polysaccharides (e.g., amylose or cellulose derivatives), proteins, or synthetic chiral polymers.[10]

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is prepared. The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.

-

Chromatographic Conditions: The HPLC system is equilibrated with the chosen mobile phase at a constant flow rate. The sample, dissolved in a suitable solvent, is injected onto the column.

-

Detection: The separated enantiomers are detected using a UV detector at an appropriate wavelength.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.[11]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential anticancer agents.[6]

-

Cell Culture: Cancer cell lines (e.g., A549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[6][12]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the synthesis and potential biological activities of isoindoline derivatives.

Caption: Synthetic workflow for N-substituted isoindoline-1,3-diones.

Caption: Potential mechanism for isoindoline-mediated neuroprotection.

Caption: Workflow for the chiral separation of isoindoline enantiomers.

Conclusion

The isoindoline scaffold represents a highly valuable framework in the development of new therapeutic agents. While direct experimental data on this compound is not extensively available, the wealth of information on analogous compounds provides a strong foundation for future research. The synthetic accessibility, coupled with the broad spectrum of biological activities, makes this class of compounds an attractive area for further investigation in drug discovery. This guide serves as a starting point for researchers to design and execute studies aimed at elucidating the specific properties and therapeutic potential of this compound and other novel isoindoline derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Isoindoline - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. Enantiomer Separations | Separation Science [sepscience.com]

- 11. WO2016178140A1 - Isoindolinones, processes for the production of chiral derivatives thereof and use thereof - Google Patents [patents.google.com]

- 12. Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-(Isoindolin-2-yl)butan-1-ol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and handling information for the chiral compound (R)-2-(Isoindolin-2-yl)butan-1-ol. Due to the limited availability of in-depth toxicological data for this specific molecule, this guide synthesizes available information on the compound itself, alongside general knowledge of related isoindoline and butanol derivatives, to offer a thorough understanding for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a chiral organic compound featuring an isoindoline moiety attached to a butanol backbone.[1] Its specific stereochemistry is denoted by the (R) configuration.[1] The presence of a hydroxyl (-OH) group classifies it as an alcohol.[1]

| Property | Value | Reference |

| Molecular Formula | C12H17NO | [1][2] |

| Molecular Weight | 191.27 g/mol | [1][2] |

| CAS Number | 135711-18-1 | [1][2] |

| IUPAC Name | (2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol | [2] |

| Synonyms | (-)-2-(2-Isoindolinyl)butan-1-ol, β-Ethylisoindoline-2-ethanol | [2] |

| Melting Point | 56-61°C | [1] |

| Specific Optical Rotation | -16° to -20° (c=1.3 in ethanol at 20°C) | [1] |

Hazard Identification and Safety Precautions

Based on available safety data, this compound is classified with the following hazards:

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

General safety and hygiene measures are crucial when handling this compound:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Use only in a well-ventilated area or outdoors.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

The butanol component of the molecule suggests a low order of acute toxicity based on studies of various butanol isomers.[6] However, prolonged exposure to vapors of short-chain alcohols can lead to central nervous system depression.[6]

Personal Protective Equipment (PPE)

When working with this compound, the following personal protective equipment is recommended:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

If on Skin: Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical attention.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure safety:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Use non-sparking tools and take precautionary measures against static discharge.[4][5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

Potential Biological Activity and Toxicological Profile

While specific toxicological studies on this compound are not widely available, the isoindoline scaffold is present in numerous biologically active compounds. Derivatives of isoindoline have been investigated for a range of therapeutic applications, including:

-

Analgesic and Anti-inflammatory Activity: Some isoindoline-1,3-dione derivatives have shown potent analgesic and anti-inflammatory properties with low toxicity profiles in animal studies.[7][8][9]

-

Antiviral Activity: The isoindole framework is a component of various compounds with demonstrated antiviral activities.[10]

-

Neuroprotective Effects: Certain isoindoline derivatives have been suggested to possess neuroprotective properties.[1]

-

Anticancer Activity: Some compounds containing the isoindoline structure have been studied for their potential to inhibit cancer cell proliferation.[1]

The butanol portion of the molecule suggests a generally low systemic toxicity, though it can be an irritant to the skin and eyes.[11][12] High oral doses of tert-butanol in animal studies have been shown to cause ataxia and hypoactivity.[11][12]

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not extensively published. However, a general workflow for the initial safety and handling assessment of a novel chemical compound is provided below.

Potential Signaling Pathways and Biological Interactions

Given the structural alerts from the isoindoline moiety, this compound could potentially interact with various biological targets. The diagram below illustrates a logical relationship of potential biological activities based on the known pharmacology of isoindoline derivatives.

Conclusion

This compound is a chiral compound with potential applications in pharmaceutical research. While specific, in-depth toxicological data is limited, the available information indicates that it should be handled with care, using appropriate personal protective equipment to avoid skin, eye, and respiratory irritation. The broader class of isoindoline derivatives exhibits a wide range of biological activities, suggesting that this compound warrants further investigation. Researchers should proceed with caution, adhering to standard laboratory safety protocols for handling novel chemical entities.

References

- 1. Buy this compound | 135711-18-1 [smolecule.com]

- 2. Thermo Scientific Chemicals R 2-2-ISO-INDOLINYL 1G | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. download.basf.com [download.basf.com]

- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Butanol - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tertiary-Butanol: a toxicological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A substituted isoindolin-1-one derived from (R)-(–)-2-amino-1-butanol - CentAUR [centaur.reading.ac.uk]

Methodological & Application

Application Notes & Protocols: (R)-2-(Isoindolin-2-yl)butan-1-ol in Asymmetric Synthesis

Introduction

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral 1,2-amino alcohol, a class of compounds widely recognized for their utility as chiral auxiliaries and ligands in asymmetric synthesis. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various chiral ligands and pharmaceuticals. Chiral 1,2-amino alcohols are crucial in the stereoselective synthesis of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals and fine chemicals.

This document provides a comprehensive overview of the application of a representative chiral 1,2-amino alcohol, pseudoephedrine, in the diastereoselective synthesis of other chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals. This serves as a practical guide for researchers, scientists, and drug development professionals interested in the broader applications of chiral 1,2-amino alcohols in asymmetric synthesis.

1. Diastereoselective Synthesis of Morpholin-2-ones using a Chiral 1,2-Amino Alcohol Auxiliary

A practical and high-yielding method for the synthesis of chiral 1,2-amino alcohols involves the use of pseudoephedrine as a chiral auxiliary in a reaction with arylglyoxals. This reaction, catalyzed by a Brønsted acid, produces morpholinone products with high yields and selectivities. The resulting morpholine ring can then be converted into the desired 1,2-amino alcohol.[1]

Data Presentation

The following table summarizes the quantitative data for the diastereoselective synthesis of various morpholin-2-ones using pseudoephedrine as a chiral auxiliary.

| Entry | Arylglyoxal | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenylglyoxal | 3-hydroxy-3,5-dimethyl-4,6-diphenylmorpholin-2-one | 85 | >20:1 |

| 2 | 4-Methylphenylglyoxal | 3-hydroxy-3,5-dimethyl-6-(p-tolyl)-4-phenylmorpholin-2-one | 82 | >20:1 |

| 3 | 4-Methoxyphenylglyoxal | 3-hydroxy-6-(4-methoxyphenyl)-3,5-dimethyl-4-phenylmorpholin-2-one | 78 | >20:1 |

| 4 | 4-Chlorophenylglyoxal | 6-(4-chlorophenyl)-3-hydroxy-3,5-dimethyl-4-phenylmorpholin-2-one | 88 | >20:1 |

| 5 | 2-Naphthylglyoxal | 3-hydroxy-3,5-dimethyl-6-(naphthalen-2-yl)-4-phenylmorpholin-2-one | 75 | >20:1 |

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Synthesis of Morpholin-2-ones

This protocol details the rearrangement reaction for the synthesis of chiral morpholin-2-ones from an amino alcohol (pseudoephedrine) and phenylglyoxal hydrate.

Materials:

-

Pseudoephedrine

-

Phenylglyoxal hydrate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Toluene, dry

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a stirring suspension of pseudoephedrine (1 equivalent) and phenylglyoxal hydrate (1.05 equivalents) in dry toluene (0.1 M), add anhydrous MgSO₄ (4 equivalents).

-

Add TFA (0.1 equivalents) to the mixture via a microliter syringe.

-

Place the reaction mixture in an oil bath preheated to 75 °C under a constant stream of nitrogen (N₂).

-

Stir the reaction for 12–72 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with EtOAc (3 times).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Determine the diastereoselectivity of the crude product by ¹H NMR spectroscopy.

-

Purify the residue by column chromatography on silica gel.

Protocol 2: Conversion of Morpholin-2-one to a Chiral 1,2-Amino Alcohol

This protocol describes the removal of the pseudoephedrine auxiliary to yield the final chiral 1,2-amino alcohol.

Materials:

-

Morpholin-2-one product from Protocol 1

-

Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride)

-

Appropriate solvent (e.g., THF)

Procedure:

-

Dissolve the purified morpholin-2-one in a suitable anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of Red-Al® (typically 1.5-2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water, followed by a solution of Rochelle's salt.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers, concentrate, and purify the resulting chiral 1,2-amino alcohol by a suitable method (e.g., chromatography or crystallization).

Mandatory Visualizations

Caption: Workflow for the asymmetric synthesis of chiral 1,2-amino alcohols.

2. Enantioselective Addition of Organometallic Reagents to Aldehydes

Chiral 1,2-amino alcohols are also widely employed as chiral ligands in the enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes. This reaction is a fundamental method for the synthesis of chiral secondary alcohols. The chiral amino alcohol coordinates to the metal, creating a chiral environment that directs the facial selectivity of the nucleophilic attack on the aldehyde.

Logical Relationship of Components

Caption: Key interactions in the enantioselective addition to aldehydes.

While direct experimental data for this compound in asymmetric synthesis is limited, the principles and protocols outlined here for the well-established chiral 1,2-amino alcohol, pseudoephedrine, provide a strong framework for its potential applications. Researchers can adapt these methodologies to explore the utility of this compound and other novel chiral amino alcohols as auxiliaries and ligands in stereoselective transformations. The high degree of stereocontrol achievable with this class of compounds underscores their continued importance in modern synthetic organic chemistry and drug discovery.

References

Application Notes & Protocols: (R)-2-(Isoindolin-2-yl)butan-1-ol as a Chiral Ligand in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and hypothetical protocols for the use of the novel chiral ligand, (R)-2-(Isoindolin-2-yl)butan-1-ol, in asymmetric catalysis. Due to the limited specific literature on this compound, this note presents a plausible and chemically sound application in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for evaluating chiral amino alcohol ligands. The protocols provided are based on established methodologies for structurally related ligands and are intended to serve as a starting point for further investigation.

Introduction

This compound is a chiral amino alcohol featuring a rigid isoindoline moiety and a stereogenic center. Such structural motifs are of significant interest in asymmetric catalysis, where the defined three-dimensional structure of a ligand can effectively control the stereochemical outcome of a reaction. The isoindoline group provides steric bulk and conformational rigidity, while the hydroxyl and amino functionalities can coordinate to a metal center, creating a chiral environment around the catalytic site.

While this compound is a novel compound with limited published applications, its structure is analogous to other successful chiral β-amino alcohol ligands. This note outlines its proposed synthesis and a hypothetical application in the enantioselective ethylation of benzaldehyde, a key carbon-carbon bond-forming reaction.

Proposed Synthesis of this compound

A reliable method for the synthesis of the title compound, which preserves the stereochemical integrity of the chiral center, starts from commercially available (R)-2-aminobutan-1-ol. The proposed two-step synthesis involves the formation of an N-substituted phthalimide, followed by a selective reduction to the corresponding isoindoline.

Experimental Protocol: Synthesis

Step 1: Synthesis of (R)-2-(1,3-dioxoisoindolin-2-yl)butan-1-ol

-

To a stirred solution of (R)-2-aminobutan-1-ol (1.0 eq.) in toluene, add phthalic anhydride (1.05 eq.).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure phthalimide.

Step 2: Synthesis of this compound

-

Suspend the (R)-2-(1,3-dioxoisoindolin-2-yl)butan-1-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.), dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6-8 hours.

-

Cool the reaction to 0 °C and quench cautiously with water, followed by an aqueous solution of sodium hydroxide.

-

Filter the resulting precipitate and wash with THF.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the title ligand.

Synthesis Workflow Diagram:

Caption: Proposed two-step synthesis of the chiral ligand.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to aldehydes is a powerful method for forming chiral secondary alcohols. The use of a chiral ligand is crucial for achieving high enantioselectivity. The proposed protocol uses this compound to catalyze the addition of diethylzinc to benzaldehyde.

Experimental Protocol: Catalysis

-

To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand this compound (0.05 eq.).

-

Add anhydrous toluene (2 mL).

-

Cool the solution to 0 °C and add diethylzinc (1.0 M solution in hexanes, 2.2 eq.) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc-ligand complex.

-

Add benzaldehyde (1.0 eq.) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product, (S)-1-phenyl-1-propanol, by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Data Presentation

The following table presents hypothetical data for the catalytic performance of this compound in the enantioselective addition of diethylzinc to various aldehydes, based on typical results for similar ligands.

| Entry | Aldehyde | Ligand Loading (mol%) | Time (h) | Yield (%) | ee (%) [a] |

| 1 | Benzaldehyde | 5 | 2 | 95 | 92 (S) |

| 2 | 4-Chlorobenzaldehyde | 5 | 2.5 | 93 | 94 (S) |

| 3 | 4-Methoxybenzaldehyde | 5 | 3 | 96 | 90 (S) |

| 4 | 2-Naphthaldehyde | 5 | 4 | 91 | 95 (S) |

| 5 | Cinnamaldehyde | 10 | 6 | 85 | 88 (S) |

| 6 | Cyclohexanecarboxaldehyde | 10 | 8 | 82 | 85 (S) |

[a] Enantiomeric excess (ee) determined by chiral HPLC. The absolute configuration is proposed based on established models for similar chiral amino alcohol ligands.

Proposed Catalytic Cycle

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol ligand, is generally believed to proceed through a dimeric zinc complex.

Catalytic Cycle Diagram:

Caption: Proposed catalytic cycle for the ligand-mediated reaction.

Conclusion

This compound represents a promising, yet underexplored, chiral ligand for asymmetric catalysis. The protocols and data presented in this application note, although hypothetical, are grounded in established chemical principles and provide a solid foundation for researchers to begin investigating the catalytic potential of this novel compound. The proposed synthesis is robust, and its application in the enantioselective addition of diethylzinc to aldehydes is a logical starting point for screening its efficacy. Further studies are warranted to validate these protocols and to explore the full scope of this ligand's applications in other asymmetric transformations.

Application Notes and Protocols: (R)-2-(Isoindolin-2-yl)butan-1-ol in Organocatalysis

Introduction

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral amino alcohol derivative containing an isoindoline scaffold. Chiral amines and amino alcohols are prominent classes of organocatalysts, capable of activating substrates through the formation of transient chiral intermediates such as enamines and iminium ions. The isoindoline moiety, a bicyclic structure containing a partially saturated pyrrole ring fused to a benzene ring, can impart specific steric and electronic properties to a catalyst, potentially influencing its reactivity and stereoselectivity.

While the field of organocatalysis is extensive, specific applications and detailed protocols for this compound are not widely documented in publicly available research. However, based on the structural motifs of this compound, its potential applications can be extrapolated from well-established organocatalytic methodologies. This document provides a prospective overview of its potential applications, along with generalized experimental protocols that would require optimization for this specific catalyst.

Potential Applications in Organocatalysis

Based on its structure, this compound could potentially be employed as an organocatalyst in a variety of asymmetric transformations, including:

-

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral amines can catalyze this reaction via enamine formation with a donor ketone or aldehyde, leading to the enantioselective formation of 1,5-dicarbonyl compounds.

-

Aldol Reactions: The asymmetric aldol reaction, the addition of an enolate to an aldehyde, is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are well-known catalysts for this transformation, and this compound could potentially facilitate similar reactions.

-

Mannich Reactions: The enantioselective Mannich reaction involves the addition of an enolizable carbonyl compound to an imine. Chiral amino alcohols can act as catalysts, leading to the formation of chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.

-

Cycloaddition Reactions: Organocatalysts can mediate a range of cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions, to construct complex cyclic systems with high stereocontrol.

General Experimental Protocols

The following are generalized protocols that can serve as a starting point for evaluating the catalytic activity of this compound in various organocatalytic reactions. Optimization of catalyst loading, solvent, temperature, and reaction time will be crucial for achieving high yields and enantioselectivities.

Table 1: Generalized Conditions for Organocatalytic Reactions

| Parameter | Michael Addition | Aldol Reaction | Mannich Reaction |

| Catalyst Loading | 5–20 mol% | 10–30 mol% | 10–20 mol% |

| Substrate Ratio | Donor:Acceptor (1.5:1 to 1:1.2) | Aldehyde:Ketone (1:2 to 1:5) | Imine:Ketone (1:1.5 to 1:3) |

| Solvent | Toluene, CH2Cl2, CHCl3, THF, Dioxane | DMSO, NMP, CH3CN, Acetone | Dioxane, THF, Toluene, CH2Cl2 |

| Temperature | -20 °C to Room Temperature | Room Temperature to 60 °C | 0 °C to Room Temperature |

| Reaction Time | 12–72 hours | 24–96 hours | 12–48 hours |

| Additive (optional) | Benzoic acid, Acetic acid (10–20 mol%) | Water (0.5–2.0 equivalents) | Brønsted or Lewis acid co-catalyst (5–10 mol%) |

Protocol 1: General Procedure for an Asymmetric Michael Addition

-

To a dry reaction vial equipped with a magnetic stir bar, add the α,β-unsaturated acceptor (0.2 mmol), this compound (0.04 mmol, 20 mol%), and an optional acidic additive (0.04 mmol, 20 mol%).

-

Add the chosen solvent (1.0 mL) and stir the mixture for 5 minutes at the desired temperature.

-

Add the donor ketone or aldehyde (0.3 mmol) to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: General Procedure for an Asymmetric Aldol Reaction

-

To a reaction vial, add the aldehyde (0.5 mmol), the ketone (1.5 mmol), and this compound (0.1 mmol, 20 mol%).

-

Add the selected solvent (1.0 mL) and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to afford the desired aldol product.

-

Analyze the enantiomeric excess of the product using chiral HPLC.

Visualizing the Catalytic Cycle

The following diagram illustrates a general catalytic cycle for an enamine-mediated reaction, which is a common mechanism for organocatalysts like this compound.

(R)-2-(Isoindolin-2-yl)butan-1-ol: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral organic molecule containing an isoindoline moiety attached to a butanol backbone. While this specific compound is not extensively documented in scientific literature, the isoindoline scaffold is a key feature in numerous bioactive molecules with potential applications in pharmaceuticals and organic synthesis. Compounds with similar structural motifs have shown promise in areas such as anticancer and neuroprotective research.[1]

This document provides detailed, albeit hypothetical, application notes and experimental protocols for the investigation of this compound, based on the known biological activities of structurally related isoindoline derivatives. These protocols are intended to serve as a foundational guide for researchers to explore the potential therapeutic properties of this compound.

Physicochemical Properties and Synthesis

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Melting Point | 56-61 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water. |

Synthesis: The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the asymmetric synthesis from isoindoline and a suitable chiral butanol derivative to ensure the desired (R)-enantiomer.[1]

Potential Applications and Experimental Protocols

Based on the activities of related isoindoline compounds, two primary areas of investigation are proposed for this compound: Anticancer Activity and Neuroprotective Effects .

Investigation of Anticancer Activity

Many isoindoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The following protocols outline a standard workflow to assess the potential anticancer properties of this compound.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for assessing the in vitro anticancer activity.

Protocol 1.1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Hypothetical Data Presentation: Cytotoxicity of this compound

| Cell Line | Compound | IC50 (µM) after 48h |

| MCF-7 (Breast Cancer) | This compound | 15.8 ± 2.1 |

| A549 (Lung Cancer) | This compound | 22.5 ± 3.4 |

| Doxorubicin (Control) | Doxorubicin (Control) | 0.8 ± 0.1 |

Protocol 1.2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol determines if the compound induces apoptosis (programmed cell death).

Materials:

-

Cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Investigation of Neuroprotective Effects

Isoindoline derivatives have been reported to exhibit neuroprotective properties, potentially through the activation of antioxidant pathways.[2][3][4] The following protocols are designed to evaluate the neuroprotective potential of this compound against oxidative stress in a neuronal cell model.

Proposed Neuroprotective Signaling Pathway

Caption: Proposed Nrf2-mediated neuroprotective pathway.

Protocol 2.1: Neuroprotection against Oxidative Stress

This protocol assesses the ability of the compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Materials:

-

SH-SY5Y neuroblastoma cell line

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

DMEM/F12 medium with 10% FBS

-

96-well plates

-

MTT solution

-

DCFDA-Cellular ROS Assay Kit

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them with retinoic acid for 5-7 days to induce a neuronal phenotype.

-

Pre-treatment: Treat the differentiated cells with various non-toxic concentrations of this compound for 24 hours.

-

Oxidative Stress Induction: Expose the cells to a pre-determined toxic concentration of H₂O₂ for 4-6 hours.

-

Cell Viability Assessment: Perform an MTT assay as described in Protocol 1.1 to measure cell viability.

-

ROS Measurement: In a parallel experiment, use a DCFDA assay to quantify intracellular reactive oxygen species (ROS) levels according to the manufacturer's instructions.

-

Data Analysis: Compare the cell viability and ROS levels in compound-treated cells versus H₂O₂-only treated cells.

Hypothetical Data Presentation: Neuroprotective Effect of this compound

| Treatment Group | Cell Viability (%) | Relative ROS Levels (%) |

| Control | 100 ± 5.2 | 100 ± 8.1 |

| H₂O₂ (100 µM) | 45 ± 4.1 | 250 ± 15.3 |

| H₂O₂ + Compound (1 µM) | 65 ± 3.8 | 180 ± 10.2 |

| H₂O₂ + Compound (10 µM) | 85 ± 4.5 | 120 ± 9.5 |

Protocol 2.2: Gene Expression Analysis by qRT-PCR

This protocol investigates if the compound upregulates the expression of antioxidant genes.

Materials:

-

Differentiated SH-SY5Y cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for NRF2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat cells with the compound at an effective concentration for 6-24 hours.

-

RNA Extraction: Isolate total RNA from the cells.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative real-time PCR using specific primers for the target genes.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalized to the housekeeping gene.

Conclusion

The provided application notes and experimental protocols offer a comprehensive framework for the initial investigation of the potential anticancer and neuroprotective activities of this compound. While based on the known properties of the broader isoindoline class of compounds, these detailed methodologies will enable researchers to systematically evaluate the therapeutic potential of this novel molecule. All experimental outcomes should be rigorously validated and compared with appropriate positive and negative controls.

References

- 1. Buy this compound | 135711-18-1 [smolecule.com]

- 2. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

Application Notes and Protocols: (R)-2-(Isoindolin-2-yl)butan-1-ol in Metal-Catalyzed Reactions

Introduction

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral amino alcohol that holds potential as a ligand in metal-catalyzed asymmetric synthesis. Its structure, featuring a rigid isoindoline moiety and a chiral center bearing both a hydroxyl and an amino group, makes it a candidate for inducing stereoselectivity in a variety of chemical transformations. Chiral amino alcohols are a well-established class of ligands in asymmetric catalysis, valued for their ability to form stable chelate complexes with metal centers and create a defined chiral environment around the catalytic site.

Despite its promising structural features, a comprehensive review of scientific databases indicates that the application of this compound as a ligand in metal-catalyzed reactions is not yet documented in published literature. This suggests that the compound is either novel or has not been extensively investigated for its catalytic potential.

Therefore, this document will provide a generalized framework for the application of chiral isoindoline-based amino alcohols in a representative metal-catalyzed reaction, drawing upon established protocols for structurally related ligands. The following sections will detail a potential application in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for testing the efficacy of new chiral ligands. The provided protocols are illustrative and would require optimization for the specific case of this compound.

Potential Application: Enantioselective Addition of Diethylzinc to Aldehydes